7-Bromo-8-chloroquinoline

CAS No.: 1429790-80-6

Cat. No.: VC3317901

Molecular Formula: C9H5BrClN

Molecular Weight: 242.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429790-80-6 |

|---|---|

| Molecular Formula | C9H5BrClN |

| Molecular Weight | 242.5 g/mol |

| IUPAC Name | 7-bromo-8-chloroquinoline |

| Standard InChI | InChI=1S/C9H5BrClN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H |

| Standard InChI Key | CEYGIBBNXCBDGP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)Br)Cl)N=C1 |

Introduction

Chemical Identity and Basic Properties

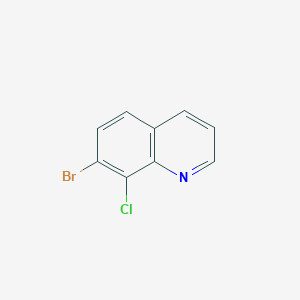

7-Bromo-8-chloroquinoline is a halogenated quinoline with the molecular formula C₉H₅BrClN and a molecular weight of 242.5 g/mol . This compound belongs to the broader family of quinoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused with a pyridine ring. The specific positioning of the halogen atoms (bromine at position 7 and chlorine at position 8) gives this compound its distinctive chemical characteristics.

Identification Data

The compound can be identified through various chemical identifiers as summarized in the table below:

| Property | Value |

|---|---|

| Chemical Name | 7-Bromo-8-chloroquinoline |

| CAS Number | 1429790-80-6 |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.5 g/mol |

| InChIKey | CEYGIBBNXCBDGP-UHFFFAOYSA-N |

| Monoisotopic Mass | 240.9294 Da |

The compound has a specific InChIKey (CEYGIBBNXCBDGP-UHFFFAOYSA-N) that serves as a unique identifier in chemical databases . This standardized identifier enables researchers to accurately reference the compound across different chemical information systems and databases.

Structural Characteristics

7-Bromo-8-chloroquinoline features a quinoline core with two halogen substituents. The bromine atom at the 7-position and the chlorine atom at the 8-position create an interesting electronic distribution within the molecule. These electron-withdrawing halogens likely influence the reactivity of the aromatic system, particularly affecting the nucleophilicity of the nitrogen atom in the pyridine ring and the electrophilicity of certain carbon positions.

The halogen substitution pattern also creates a region of steric hindrance near the junction of the two rings, which may impact the compound's ability to interact with biological targets or participate in certain chemical reactions. The presence of these halogens likely contributes to increased lipophilicity compared to unsubstituted quinoline.

Synthetic Methodology

A detailed synthesis pathway for 7-bromo-8-chloroquinoline has been documented, providing a reliable route to obtain this compound with high yield. The synthesis utilizes 3-bromo-2-chloroaniline as the primary starting material, which undergoes cyclization with glycerol in the presence of specific catalysts.

Synthetic Route and Reaction Conditions

The documented synthesis begins with 3-bromo-2-chloroaniline and involves a cyclization reaction with glycerol (propane-1,2,3-triol) in the presence of sodium 3-nitrobenzenesulfonate and sulfuric acid . This reaction is an adaptation of the Skraup quinoline synthesis, which is commonly used to prepare quinoline derivatives.

The reaction proceeds under relatively harsh conditions, requiring elevated temperature (137°C) for 2 hours to achieve cyclization and aromatization . Following the reaction, basic workup with sodium bicarbonate and extraction with dichloromethane yields the target compound.

Detailed Synthetic Procedure

The specific synthetic procedure can be summarized as follows:

-

A reaction vessel containing a stirbar and condenser is charged with 3-bromo-2-chloroaniline (0.867 g, 4.20 mmol), sodium 3-nitrobenzenesulfonate (1.686 g, 7.49 mmol), and propane-1,2,3-triol (1.083 g, 11.76 mmol) .

-

The reactants are combined with water (0.737 mL) and carefully treated with concentrated sulfuric acid (1.363 mL) .

-

The reaction mixture is heated to 137°C with stirring for 2 hours .

-

After cooling to room temperature, the reaction mixture is carefully neutralized with saturated aqueous sodium bicarbonate solution .

-

The mixture is diluted with water (200 mL) and dichloromethane (200 mL), then transferred to a separatory funnel .

-

The organic layer is isolated, and the aqueous layer is re-extracted with additional dichloromethane (~100 mL) .

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to afford the title compound as a dark brown solid .

This procedure yields 1.081 g (4.01 mmol) of 7-bromo-8-chloroquinoline, representing a 96% yield . The high yield suggests that this is an efficient and reliable method for preparing this compound.

Analytical Characterization

The analytical characterization of 7-bromo-8-chloroquinoline helps confirm its identity and purity. While the search results provide limited spectroscopic data, some key analytical information is available.

Mass Spectrometry

Mass spectrometry analysis of 7-bromo-8-chloroquinoline shows a characteristic molecular ion peak at m/z 242.1 [M+H]+, which corresponds to the protonated molecular ion . This molecular weight is consistent with the calculated molecular weight of 242.5 g/mol based on the molecular formula C₉H₅BrClN.

The presence of bromine and chlorine atoms in the molecule would typically result in a characteristic isotope pattern in the mass spectrum due to the natural isotope distribution of these elements. Bromine exists as two isotopes (79Br and 81Br) in nearly equal abundance, while chlorine exists predominantly as 35Cl with a smaller amount of 37Cl. This would create a distinctive cluster of peaks around the molecular ion that serves as a fingerprint for halogenated compounds.

Related Compounds and Structural Analogs

Several structural analogs of 7-bromo-8-chloroquinoline have been reported in the literature and chemical databases. Comparing these related compounds helps to place 7-bromo-8-chloroquinoline in a broader chemical context and provides insight into potential structure-activity relationships.

Comparison with Isomeric Haloquinolines

Several positional isomers of bromo-chloroquinoline have been documented, each with different arrangements of the halogen substituents on the quinoline scaffold. These compounds share the same molecular formula (C₉H₅BrClN) but differ in the positions of the bromine and chlorine atoms.

| Compound | Patent Count | Structural Features | InChIKey |

|---|---|---|---|

| 7-Bromo-8-chloroquinoline | 44 | Br at C-7, Cl at C-8 | CEYGIBBNXCBDGP-UHFFFAOYSA-N |

| 8-Bromo-7-chloroquinoline | 7 | Br at C-8, Cl at C-7 | QJMJVWVSQGFCOQ-UHFFFAOYSA-N |

| 2-Bromo-6-chloroquinoline | 48 | Br at C-2, Cl at C-6 | CZRQPBUNCHUQAN-UHFFFAOYSA-N |

| 3-Bromo-7-chloroquinoline | 11 | Br at C-3, Cl at C-7 | AULIHGFJRSSSKE-UHFFFAOYSA-N |

| 3-Bromo-5-chloroquinoline | 23 | Br at C-3, Cl at C-5 | DNPKBKRTVUSVRU-UHFFFAOYSA-N |

This comparison reveals that 7-bromo-8-chloroquinoline has a relatively high patent count (44) compared to most of its isomers, with only 2-bromo-6-chloroquinoline having more patents (48) . This suggests significant industrial or pharmaceutical interest in these particular isomers.

Comparison with Other Halogenated Heterocycles

The search results also mention related halogenated isoquinoline compounds, which are structural isomers of quinoline where the nitrogen atom is positioned differently in the bicyclic system.

| Compound | Patent Count | Molecular Formula | Monoisotopic Mass |

|---|---|---|---|

| 8-Bromo-6-chloroisoquinoline | 23 | C₉H₅BrClN | 240.9294 Da |

| 8-Bromo-5-chloroisoquinoline | 13 | C₉H₅BrClN | 240.9294 Da |

Additionally, the search results mention 7-Bromo-5-chloroquinolin-8-ol (C₉H₅BrClNO), which contains an additional hydroxyl group compared to 7-bromo-8-chloroquinoline . This compound has different properties due to the presence of the hydroxyl group, which introduces potential for hydrogen bonding and altered solubility.

Patent Landscape and Research Status

The patent landscape provides important context for understanding the practical applications and commercial interest in 7-bromo-8-chloroquinoline.

Patent Analysis

According to the search results, 7-bromo-8-chloroquinoline is mentioned in 44 patents . This substantial number of patents suggests that the compound has significant industrial or pharmaceutical applications, despite limited presence in the scientific literature. The compound appears to have zero literature citations according to the PubChemLite database, indicating that while it may be utilized in practical applications, it has not been extensively studied in academic research .

The synthesis method for 7-bromo-8-chloroquinoline is documented in patent WO2013/52716 (2013) , suggesting that this compound may have been developed relatively recently or has gained increased interest in recent years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume